molecular formula C9H13NO2S B2898937 [2-(Methanesulfonylmethyl)phenyl]methanamine CAS No. 802877-68-5

[2-(Methanesulfonylmethyl)phenyl]methanamine

Cat. No.: B2898937
CAS No.: 802877-68-5
M. Wt: 199.27
InChI Key: IHDICKBHPLOLJL-UHFFFAOYSA-N
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Description

[2-(Methanesulfonylmethyl)phenyl]methanamine is an organic compound with the molecular formula C9H13NO2S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methanesulfonylmethyl)phenyl]methanamine typically involves the reaction of 2-(bromomethyl)phenylmethanamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-(Methanesulfonylmethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted phenylmethanamine.

    Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

[2-(Methanesulfonylmethyl)phenyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Methanesulfonylmethyl)phenyl]methanol
  • [2-(Methanesulfonylmethyl)phenyl]methanethiol
  • [2-(Methanesulfonylmethyl)phenyl]methanoic acid

Uniqueness

[2-(Methanesulfonylmethyl)phenyl]methanamine is unique due to the presence of both the methanesulfonyl and methanamine groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[2-(methylsulfonylmethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDICKBHPLOLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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